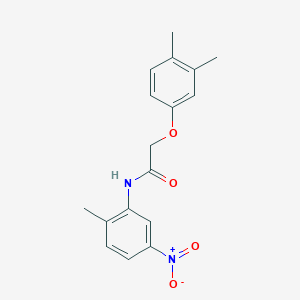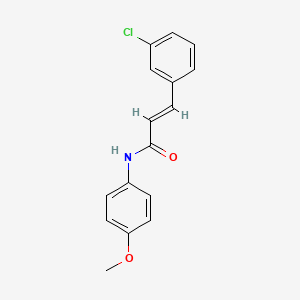![molecular formula C14H15N3O2S B5750889 N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In neuroprotection, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to reduce oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to decrease cell proliferation and induce apoptosis. In neuroprotection, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to reduce oxidative stress and inflammation, which can lead to neurodegeneration. In antimicrobial activity, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to have inhibitory effects on the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide also has some limitations, including its relatively low potency and limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One potential direction is the development of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide derivatives with increased potency and selectivity. Another direction is the investigation of the potential therapeutic applications of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in various diseases, including cancer and neurodegenerative disorders. Additionally, the mechanisms of action of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in various diseases and to develop more potent and selective derivatives.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves the reaction of 4-methoxyacetophenone with 4-methyl-2-thiopyrimidine in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound, 4-methoxyphenyl-2-(4-methyl-2-pyrimidinyl)thioacetate, which is then hydrolyzed to form N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have inhibitory effects on the growth of certain bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-7-8-15-14(16-10)20-9-13(18)17-11-3-5-12(19-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWSXXRNAXZRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone](/img/structure/B5750810.png)
![2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5750819.png)


![2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5750838.png)
![methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5750853.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5750859.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5750878.png)
![4-methoxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5750880.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)